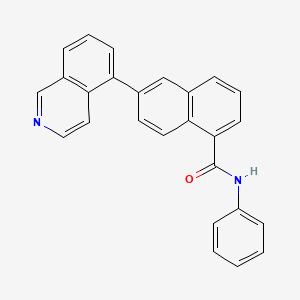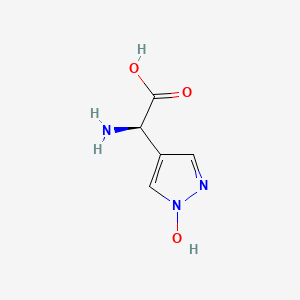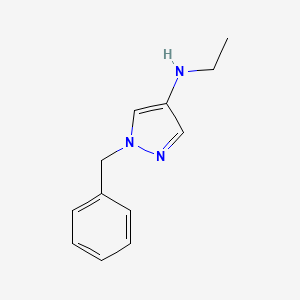
6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound features a benzodioxine ring system substituted with a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenol with 1,2-dibromoethane in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Catalysts and reagents are selected to minimize costs and environmental impact while maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Applications De Recherche Scientifique
6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodioxoles: Compounds with a similar benzodioxole ring system but different substituents.
Phenylbenzodioxines: Compounds with phenyl groups attached to the benzodioxine ring.
Methoxybenzodioxines: Compounds with methoxy groups on the benzodioxine ring.
Uniqueness
6-(2-Methylphenyl)-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and physical properties.
Propriétés
Formule moléculaire |
C15H14O2 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
6-(2-methylphenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H14O2/c1-11-4-2-3-5-13(11)12-6-7-14-15(10-12)17-9-8-16-14/h2-7,10H,8-9H2,1H3 |
Clé InChI |
VYUNGCYZRCTLKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
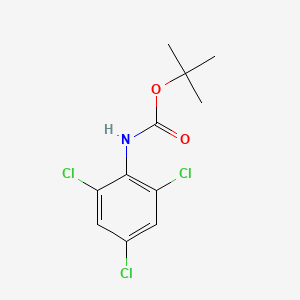
![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
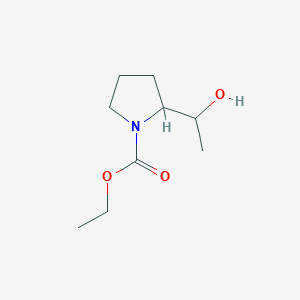
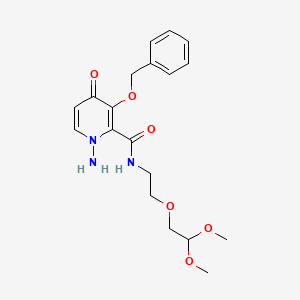
![(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
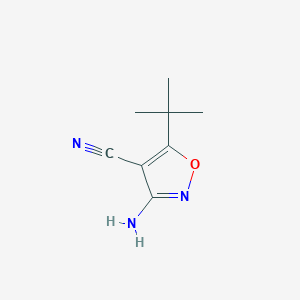
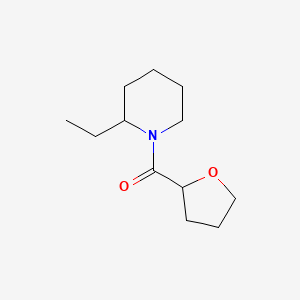
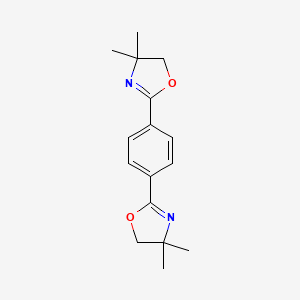
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
